molecular formula C12H9ClN4 B2471564 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23121-14-4

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2471564
CAS RN: 23121-14-4
M. Wt: 244.68
InChI Key: MYSCWILCMCCGFB-UHFFFAOYSA-N
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Description

“4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound . It is a part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .


Synthesis Analysis

The synthesis of “4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” involves a rational and short two-step process from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Another method involves an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy, and mass-spectrometry . The SAR analysis indicated that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .

Future Directions

The future directions for “4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” could involve further investigations into its potential as a CDK2 inhibitor . It could also involve the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSCWILCMCCGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxy-6-methyl-1-phenyl-pyrazolo-[3,4-d]pyrimidine (350 mg, 1.55 mmol) (Ind. J. Chem. 31B, 163, 1992) in phosphorus oxychloride (10 mL) was heated under to 90-95° C. for 9 h. The mixture was cooled to rt and concentrated. The residue was slowly poured into crushed ice. The precipitated solid was filtered, washed with water, and dried in air to obtain 4-chloro-6-methyl-1-phenyl-pyrazolo-[3,4-d]pyrimidine (compound 3B, 335 mg, 89%) as an off-white solid. HPLC Retention time=3.70 min.; LC/MS (M+H)+=245.13.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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